molecular formula C12H12O B14696514 5-Phenyl-2-cyclohexen-1-one

5-Phenyl-2-cyclohexen-1-one

Cat. No.: B14696514
M. Wt: 172.22 g/mol
InChI Key: VXDPCLQPBZKKSK-UHFFFAOYSA-N
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Description

rac-5-phenylcyclohex-2-enone is an organic compound that belongs to the class of cyclohexenones. It is characterized by a phenyl group attached to the cyclohexenone ring. This compound is of significant interest in organic chemistry due to its unique structure and reactivity, making it a valuable intermediate in the synthesis of various complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: rac-5-phenylcyclohex-2-enone can be synthesized through several methods. One common approach involves the reaction of cyclohexenone with phenylboronic acid in the presence of a palladium catalyst. This reaction typically occurs under mild conditions and yields the desired product with high selectivity .

Industrial Production Methods: In an industrial setting, the synthesis of rac-5-phenylcyclohex-2-enone may involve the use of large-scale reactors and optimized reaction conditions to maximize yield and efficiency. The process often includes steps such as purification and isolation to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions: rac-5-phenylcyclohex-2-enone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert rac-5-phenylcyclohex-2-enone to cyclohexanol derivatives.

    Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) are employed under appropriate conditions.

Major Products Formed:

    Oxidation: Formation of phenylcyclohexanone or phenylcyclohexanoic acid.

    Reduction: Formation of phenylcyclohexanol.

    Substitution: Formation of substituted phenylcyclohexenones.

Scientific Research Applications

rac-5-phenylcyclohex-2-enone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of rac-5-phenylcyclohex-2-enone involves its interaction with various molecular targets and pathways. For instance, in oxidation reactions, the compound undergoes electron transfer processes that lead to the formation of oxidized products. In reduction reactions, it accepts electrons from reducing agents, resulting in the formation of reduced products .

Comparison with Similar Compounds

  • 5-phenyl-2-cyclohexen-1-one
  • 3-phenylcyclohex-2-enone
  • 4-phenyl-3-buten-2-one

Comparison: rac-5-phenylcyclohex-2-enone is unique due to its specific substitution pattern and reactivity. Compared to similar compounds, it offers distinct advantages in terms of selectivity and yield in various chemical reactions. Its phenyl group provides additional stability and reactivity, making it a versatile intermediate in organic synthesis .

Properties

Molecular Formula

C12H12O

Molecular Weight

172.22 g/mol

IUPAC Name

5-phenylcyclohex-2-en-1-one

InChI

InChI=1S/C12H12O/c13-12-8-4-7-11(9-12)10-5-2-1-3-6-10/h1-6,8,11H,7,9H2

InChI Key

VXDPCLQPBZKKSK-UHFFFAOYSA-N

Canonical SMILES

C1C=CC(=O)CC1C2=CC=CC=C2

Origin of Product

United States

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